molecular formula C13H20O B13703259 Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- CAS No. 61248-61-1

Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl-

Cat. No.: B13703259
CAS No.: 61248-61-1
M. Wt: 192.30 g/mol
InChI Key: CXOPJFKSVOKFDU-UHFFFAOYSA-N
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Description

The compound Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- is a substituted aromatic hydrocarbon featuring a tert-butoxy (1,1-dimethylethoxy) group at the 2-position and three methyl groups at the 1,3,5-positions. This structure confers unique steric and electronic properties, influencing its reactivity, solubility, and applications in organic synthesis.

Properties

CAS No.

61248-61-1

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

1,3,5-trimethyl-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C13H20O/c1-9-7-10(2)12(11(3)8-9)14-13(4,5)6/h7-8H,1-6H3

InChI Key

CXOPJFKSVOKFDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- typically involves the reaction of tert-butyl alcohol with phenol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as benzene or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- undergoes various chemical reactions, including:

Scientific Research Applications

Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxy group can influence the compound’s reactivity and binding affinity to these targets, affecting various biochemical pathways .

Comparison with Similar Compounds

1-Methoxy-2,3,5-trimethylbenzene (2,3,5-Trimethylanisole)

  • Structure : Methoxy group at the 1-position and methyl groups at 2,3,5-positions.
  • Key Differences :
    • Substituent Size : The tert-butoxy group in the target compound is bulkier than the methoxy group in 2,3,5-trimethylanisole, leading to greater steric hindrance.
    • Electronic Effects : Methoxy is a stronger electron-donating group (EDG) compared to tert-butoxy, which has a weaker inductive effect due to its branched structure.
    • Boiling Point : Tert-butoxy derivatives typically have higher boiling points due to increased molecular weight (e.g., tert-butoxy analogs vs. methoxy analogs) .
  • Applications : Trimethylanisole derivatives are used as intermediates in agrochemicals and fragrances, whereas tert-butoxy analogs may serve as stabilizers or ligands in catalysis.

1,3,5-Tribromo-2,4,6-Trimethyl-Benzene

  • Structure : Bromine atoms at 1,3,5-positions and methyl groups at 2,4,6-positions.
  • Key Differences :
    • Reactivity : Bromine substituents are electron-withdrawing (EWG), making the aromatic ring less reactive toward electrophilic substitution compared to the EDG tert-butoxy group.
    • Stability : Brominated derivatives exhibit higher thermal stability but lower solubility in polar solvents.
    • Synthetic Routes : Bromination requires harsh conditions (e.g., Br₂/FeBr₃), while tert-butoxy groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation .

1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene

  • Structure : Allyloxy substituent at the 1-position and methoxy groups at 3,5-positions.
  • Applications: Allyloxy derivatives are precursors in polymer chemistry, while tert-butoxy-substituted benzenes are utilized in specialty solvents or surfactants .

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Name Molecular Formula CAS Number Boiling Point (°C) Solubility (Polar Solvents)
Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl-* C₁₄H₂₂O Not listed ~250 (estimated) Low
1-Methoxy-2,3,5-trimethylbenzene C₁₀H₁₄O 20469-61-8 215–220 Moderate
1,3,5-Tribromo-2,4,6-Trimethyl-Benzene C₉H₉Br₃ 608-72-0 >300 Very low
1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene C₁₄H₂₀O₃ DTXSID40835757 ~280 Moderate

*Estimated based on tert-butoxy analogs .

Table 2: Reactivity Comparison

Reaction Type Target Compound (tert-butoxy) 2,3,5-Trimethylanisole (methoxy) 1,3,5-Tribromo-2,4,6-Trimethyl-Benzene
Electrophilic Substitution Slow (steric hindrance) Moderate Very slow (EWG effects)
Oxidation Resistance High (tert-butyl stability) Moderate Low (Br susceptible to elimination)
Solvolysis Resistant Susceptible N/A

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